molecular formula C14H11NO5S B2743297 [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate CAS No. 380179-93-1

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate

Cat. No. B2743297
CAS RN: 380179-93-1
M. Wt: 305.3
InChI Key: YAORDTDAWAVAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate is a complex organic molecule. It contains a 1,3-benzodioxole moiety, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The compound also contains a thiophene-2-carboxylate moiety, which is a sulfur-containing heterocycle .


Molecular Structure Analysis

The molecular structure of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate is complex, containing multiple functional groups. The 1,3-benzodioxole moiety is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The thiophene-2-carboxylate moiety is a sulfur-containing heterocycle .

Scientific Research Applications

Crystallography and Structural Analysis

The compound has been studied for its crystal structure and molecular conformation . The benzothiazole unit’s orientation and the dioxole ring’s conformation are of particular interest in understanding intermolecular interactions, which are crucial for designing materials with specific properties. The crystal packing is stabilized by π-π interactions and C-H⋯π interactions, which could be relevant in the development of new crystalline materials for various applications.

Organic Synthesis and Chemical Industry

Benzodioxole derivatives, including the compound , are used in the chemical industry for the synthesis of various organic molecules . Their applications range from intermediates in organic synthesis to the development of novel compounds with potential industrial uses.

Pharmacological Research

The pharmacological activity of benzothiazole derivatives has been explored, with some compounds showing promise in treating various conditions . The compound’s structural features may be leveraged to design new drugs with improved efficacy and safety profiles.

Nonlinear Optical Materials

Studies have indicated that benzodioxole derivatives exhibit nonlinear optical (NLO) properties, making them suitable for applications in photonics and optoelectronics . The compound’s potential in this field could lead to advancements in high-speed telecommunication devices and optical computing.

Anticancer Research

Derivatives of benzodioxole have been evaluated for their anticancer properties, with some showing potent growth inhibition against human cancer cell lines . The compound could serve as a lead structure for the development of new anticancer agents.

Sensor Technology

The compound has been utilized in the detection of heavy metal ions, such as lead, via electrochemical approaches . This application is significant for environmental monitoring and the development of sensitive and selective sensors for public health.

Anti-Angiogenic Activity

Some derivatives have displayed inhibition of VEGFR1 and anti-angiogenic activity, which is crucial in the development of therapies for diseases characterized by abnormal angiogenesis .

Pharmaceutical Formulation

The compound’s properties are relevant in the formulation of pharmaceuticals, particularly in improving the solubility and stability of active pharmaceutical ingredients .

Future Directions

The future directions for research on [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S/c16-13(7-18-14(17)12-2-1-5-21-12)15-9-3-4-10-11(6-9)20-8-19-10/h1-6H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAORDTDAWAVAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.